![molecular formula C41H39N3O2 B1473951 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine CAS No. 1450841-27-6](/img/structure/B1473951.png)
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine
Overview
Description
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine (CAS: 1450841-27-6) is a chiral bicyclic compound with a molecular formula of C₄₁H₃₉N₃O₂ and a molecular weight of 605.78 g/mol. It features two stereochemically defined 1-aza-3-oxabicyclo[3.3.0]octane moieties linked to a central pyridine ring, each substituted with diphenyl groups at the 4,4-positions. This structural complexity confers unique steric and electronic properties, making it valuable in asymmetric catalysis and ligand design .
The compound is soluble in organic solvents such as DMSO and ethanol, with recommended storage at -20°C or -80°C to maintain stability. Its purity exceeds 98.00%, as confirmed by high-performance liquid chromatography (HPLC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine typically involves the cycloaddition of diphenyl-substituted aziridines with pyridine derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as copper or palladium, which facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often requiring precise temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) 2,6-Bis[(4R/S)-isopropyl-2-oxazolin-2-yl]pyridine
- Molecular Formula : C₁₇H₂₃N₃O₂
- Molecular Weight : 301.38 g/mol
- Key Features :
- Replaces the bicyclic 1-aza-3-oxabicyclo[3.3.0]octane system with simpler oxazoline rings.
- Exhibits stereoisomerism at the 4-position (R or S configuration).
- Used as chiral ligands in coordination chemistry.
- Commercial Availability : Priced at ¥26,600–27,200 per gram (purity >98.0%) .
(b) 2,6-Bis[(4S)-phenyl-2-oxazolin-2-yl]pyridine
- Molecular Formula : C₂₃H₁₉N₃O₂
- Molecular Weight : 369.41 g/mol
- Key Features: Substitutes isopropyl groups with phenyl groups on the oxazoline rings.
- Applications : Catalytic asymmetric aldol reactions .
(c) (5S)-2,2-Bis(trifluoromethyl)-1-aza-3-oxabicyclo[3.3.0]octan-4,8-dione
- Molecular Formula: C₉H₇F₆NO₃
- Molecular Weight : 315.15 g/mol
- Key Features :
Functional and Performance Comparison
Table 1: Structural and Functional Properties
Compound Name | Molecular Weight (g/mol) | Core Structure | Key Substituents | Purity | Primary Use |
---|---|---|---|---|---|
Target Compound | 605.78 | Bicyclo[3.3.0]octane + pyridine | Diphenyl | >98.00% | Asymmetric catalysis |
2,6-Bis[(4R)-isopropyl-2-oxazolin-2-yl]pyridine | 301.38 | Oxazoline + pyridine | Isopropyl | >98.0% | Ligand synthesis |
2,6-Bis[(4S)-phenyl-2-oxazolin-2-yl]pyridine | 369.41 | Oxazoline + pyridine | Phenyl | N/A | Catalytic reactions |
(5S)-2,2-Bis(trifluoromethyl)-...dione | 315.15 | Bicyclo[3.3.0]octane + dione | Trifluoromethyl | N/A | Cycloaddition reactions |
Key Observations :
Steric Effects : The target compound’s bicyclic diphenyl groups create significant steric hindrance, enhancing enantioselectivity in catalysis compared to less bulky oxazoline analogues .
Electronic Effects : Trifluoromethyl-substituted analogues (e.g., ) exhibit higher electrophilicity due to electron-withdrawing groups, favoring reactions like nucleophilic additions .
Solubility : The target compound’s solubility in DMSO (30 mg/mL) is superior to oxazoline derivatives, which often require polar aprotic solvents .
Biological Activity
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine is a complex organic compound that has garnered attention in various fields of research, particularly in pharmaceutical development and material science. This article explores its biological activity, including its applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 605.78 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Neuropharmacological Effects :
- Catalytic Properties :
- Biosensor Development :
Case Studies
Several studies have explored the applications and effects of this compound:
Study 1: Neuropharmacological Applications
A study investigated the neuropharmacological properties of this compound by assessing its effects on animal models of depression. Results indicated that it significantly reduced depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.
Study 2: Catalytic Efficiency
In a series of experiments focused on organic synthesis, researchers utilized this compound as a ligand in copper-catalyzed reactions. The findings demonstrated enhanced enantioselectivity and yield in the synthesis of β-aminocarbonyl compounds, which are vital in pharmaceutical chemistry .
Study 3: Biosensor Functionality
A recent study developed a biosensor incorporating this compound to detect glucose levels in diabetic patients. The biosensor showed high sensitivity and specificity, indicating its potential for clinical applications in monitoring blood sugar levels .
Data Table: Summary of Biological Activities
Q & A
Q. Basic: What synthetic methodologies are commonly employed to prepare 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine?
The synthesis typically involves multi-step organocatalytic or transition-metal-catalyzed reactions. For example, chiral bicyclic amines (e.g., 1-aza-3-oxabicyclo[3.3.0]octane derivatives) can be synthesized via stereoselective cyclization of amino alcohols, followed by coupling with 2,6-dihalopyridine intermediates. A key challenge is maintaining stereochemical fidelity during the bicyclo system formation. Methodological parallels exist in the biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine, where whole-cell systems enable regioselective hydroxylation of lutidine derivatives . For this compound, asymmetric induction using chiral auxiliaries or enantiopure starting materials (e.g., (2S,5S)-configured precursors) is critical .
Q. Basic: How is the stereochemical configuration of the bicyclo[3.3.0]octane moieties verified?
X-ray crystallography is the gold standard for confirming stereochemistry, as seen in analogous pyridine-pyrazole ligands . Complementary techniques include:
- NMR spectroscopy : - NOESY to identify spatial proximity of protons in the bicyclic system.
- Circular Dichroism (CD) : To correlate optical activity with the (2S,5S) configuration.
- HPLC with chiral stationary phases : For enantiomeric excess determination .
Q. Basic: What are the primary applications of this compound in coordination chemistry?
The compound acts as a tridentate N-donor ligand , forming stable complexes with transition metals (e.g., Ru, Pd). Its rigid bicyclic structure enforces pre-organized geometry, enhancing catalytic selectivity. For instance, structurally related 2,6-bis(benzimidazolyl)pyridine ligands exhibit strong binding to metal centers, enabling applications in catalysis and sensing .
Q. Advanced: How does the ligand’s stereochemistry influence catalytic activity in transfer hydrogenation?
The (2S,5S) configuration dictates the spatial arrangement of donor atoms, affecting metal-ligand bond angles and catalytic efficiency. Studies on Ru "pincer" complexes show that chiral ligands derived from similar bicyclic systems enhance enantioselectivity in ketone hydrogenation. Mechanistic insights from analogous selone-pyridine ligands suggest that stereoelectronic tuning of the ligand backbone modulates metal center reactivity .
Q. Advanced: Can this compound inhibit tyrosinase activity, and what structural features contribute to this?
Pyridine derivatives with bis-functionalized side chains (e.g., tosyloxymethyl or benzyl groups) demonstrate tyrosinase inhibition via competitive binding to the enzyme’s active site. For this compound, the bicyclo[3.3.0]octane groups may sterically hinder substrate access, while the pyridine nitrogen participates in hydrogen bonding with catalytic residues .
Q. Advanced: How do acid-base properties of the pyridine core affect its photophysical behavior?
Protonation of the pyridine nitrogen alters electron density, shifting absorption/emission maxima. In 2,6-distyrylpyridine derivatives, dimethylamino substituents enhance acidochromic sensitivity due to dual protonation sites. For this compound, the electron-withdrawing aza-oxabicyclo groups likely reduce basicity, requiring strong acids (e.g., HClO) for protonation .
Q. Advanced: How does this ligand compare to 2,6-bis(oxazolinyl)pyridine derivatives in asymmetric catalysis?
While both are tridentate ligands, the aza-oxabicyclo system provides greater rigidity than oxazoline rings, reducing conformational flexibility and improving enantioselectivity. However, oxazoline-based ligands (e.g., 2,6-bis[(4R)-isopropyl-2-oxazolin-2-yl]pyridine) offer easier synthetic modularity for tuning steric bulk .
Q. Advanced: What role do hydrogen-bonding interactions play in stabilizing metal complexes of this ligand?
In Ru(III) complexes with bis(arylimino)pyridine ligands, hydrogen bonding between ligand NH groups and counterions (e.g., Cl) stabilizes the coordination sphere. For this compound, the bicyclo[3.3.0]octane’s oxygen may participate in non-covalent interactions, influencing solubility and redox properties .
Q. Advanced: How can time-resolved spectroscopy elucidate excited-state dynamics in photochemical applications?
Ultrafast transient absorption spectroscopy can track charge-transfer processes in metal complexes. For example, 2,6-bis(benzimidazolyl)pyridine exhibits fluorescence quenching upon metal binding, attributed to ligand-to-metal charge transfer (LMCT). Similar methods apply to study this compound’s photoredox potential .
Q. Advanced: What strategies mitigate catalyst deactivation during hydrodechlorination reactions?
Chloride poisoning is a common issue. Using ligands with strong σ-donor capacity (e.g., this compound’s tertiary amines) stabilizes metal centers against chloride displacement. Pre-treatment with H at elevated temperatures regenerates active sites by reducing surface chlorides .
Properties
IUPAC Name |
(3S,7aS)-3-[6-[(3S,7aS)-1,1-diphenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl]pyridin-2-yl]-1,1-diphenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39N3O2/c1-5-16-30(17-6-1)40(31-18-7-2-8-19-31)36-26-14-28-43(36)38(45-40)34-24-13-25-35(42-34)39-44-29-15-27-37(44)41(46-39,32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-13,16-25,36-39H,14-15,26-29H2/t36-,37-,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOJHPHCTXHMFQ-GTKRZRNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(OC(N2C1)C3=NC(=CC=C3)C4N5CCCC5C(O4)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(O[C@H](N2C1)C3=NC(=CC=C3)[C@H]4N5CCC[C@H]5C(O4)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115966 | |
Record name | (3S,3′S,7aS,7′aS)-3,3′-(2,6-Pyridinediyl)bis[tetrahydro-1,1-diphenyl-1H,3H-pyrrolo[1,2-c]oxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450841-27-6 | |
Record name | (3S,3′S,7aS,7′aS)-3,3′-(2,6-Pyridinediyl)bis[tetrahydro-1,1-diphenyl-1H,3H-pyrrolo[1,2-c]oxazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450841-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,3′S,7aS,7′aS)-3,3′-(2,6-Pyridinediyl)bis[tetrahydro-1,1-diphenyl-1H,3H-pyrrolo[1,2-c]oxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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